2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPNCKCRSAVLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585859 | |
| Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745066-18-6 | |
| Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Substitution Strategy
The most widely reported method involves a two-step halogenation-substitution sequence:
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine
The pyrimidine core is functionalized with a chlorine atom at position 2 and a trifluoromethyl group at position 5. This intermediate is synthesized via:
- Condensation Reaction : A ketone or aldehyde bearing a trifluoromethyl group reacts with a urea derivative under acidic conditions. For example, trifluoromethylacetophenone reacts with urea in ethanol with hydrochloric acid catalysis to form 5-(trifluoromethyl)pyrimidin-2-ol.
- Chlorination : The hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃). Typical conditions involve refluxing at 105°C for 3–4 hours, yielding 2-chloro-5-(trifluoromethyl)pyrimidine in ~70% purity.
Step 2: Piperazine Substitution
The chlorinated intermediate undergoes nucleophilic aromatic substitution with piperazine:
- Reaction Conditions : A polar aprotic solvent (e.g., dimethylformamide, DMF) is used with excess piperazine (1:1.2 molar ratio) at 80–100°C for 12–24 hours.
- Catalysis : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) enhances reaction efficiency by deprotonating piperazine.
- Purification : Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water), achieving >95% purity.
One-Pot Multicomponent Reactions
Alternative routes employ multicomponent reactions to streamline synthesis:
- Biginelli-like Approach : Ethyl trifluoropyruvate, amidine derivatives, and piperazine react in ethanol under reflux to directly form the target compound. This method reduces step count but requires precise stoichiometry control.
- Microwave-Assisted Synthesis : Irradiation at 150°C for 20–30 minutes accelerates reaction kinetics, improving yields by 15–20% compared to conventional heating.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF or acetonitrile | +25% vs. THF |
| Temperature | 90°C | Max yield at 90°C |
| Piperazine Ratio | 1.2 equivalents | Prevents dimerization |
Exceeding 100°C promotes side reactions, such as piperazine dimerization or trifluoromethyl group hydrolysis.
Catalytic Systems
- Base Catalysts : K₂CO₃ outperforms NaHCO₃ due to stronger deprotonation capacity (yield: 78% vs. 62%).
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85–3.92 (m, 8H, piperazine), δ 8.45 (s, 1H, pyrimidine-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 121.5 (q, J = 272 Hz, CF₃), δ 158.9 (C-2), δ 164.1 (C-5) |
| HRMS | [M+H]⁺ calc. 233.0914, found 233.0911 |
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of different oxidation states.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate, sodium hydride, or cesium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibits significant antimicrobial and antiviral activity. Notably, it has been shown to inhibit viral replication, including that of the Chikungunya virus. The presence of the piperazine ring is associated with interactions with kinase enzymes, which are pivotal in regulating cellular processes. This suggests that compounds like this compound may serve as potential kinase inhibitors.
Neuroprotective Effects
In addition to its antimicrobial properties, derivatives of this compound have been explored for neuroprotective effects. These effects are hypothesized to result from the inhibition of inflammatory pathways and apoptosis, which are critical mechanisms in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine or pyrimidine components can significantly influence biological activity. For example, substituents at specific positions on the pyrimidine ring can enhance binding affinity to various receptors, including serotonin receptors (5-HT7) and other targets relevant in pharmacology .
Comparative Analysis with Related Compounds
A comparison table highlights the unique features and biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Contains piperazine and pyrimidine | Antiviral against Chikungunya virus | Sulfonyl group enhances solubility |
| N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidine | Bis-piperazine derivative | Potential anticancer properties | Dual piperazine enhances receptor binding |
| 4-(4-(piperazine-1-yl)phenyl)-6-methylpyrimidin-2-amine | Similar backbone with methyl substitution | Antimicrobial properties | Methyl group may influence metabolic stability |
This table illustrates how variations in substituents can significantly affect biological activities and pharmacological profiles, emphasizing the importance of structural modifications in drug design.
Case Studies
Several studies have documented the applications of this compound in various therapeutic contexts:
- Antiviral Research : In studies focused on viral infections, derivatives of this compound demonstrated effective inhibition of viral replication pathways, suggesting potential use as antiviral agents in clinical settings.
- Neuropharmacology : Investigations into its neuroprotective effects have shown promise in models of neurodegeneration, where it may mitigate inflammation and cellular apoptosis.
- Cancer Therapy : Its structural analogs have been evaluated for anticancer properties, particularly through their interactions with kinases involved in tumor proliferation.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The piperazine moiety can interact with biological targets, such as neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on the pyrimidine core and the piperazine ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogues
Key Observations
Bioactivity and Target Specificity :
- The parent compound’s -CF₃ group and piperazine ring are critical for PARP7 inhibition, as seen in RNB-2397, where π-π interactions with the NAD+ pocket are essential .
- In JH-LPH-93, the pyrimidine-piperazine scaffold contributes to LpxH inhibition, but lower synthetic yield (15%) may limit scalability .
Substituent Impact: Electron-Withdrawing Groups: -CF₃ enhances binding but may reduce solubility. RNB-2397’s ether linkage mitigates this by improving polarity . Heterocyclic Additions: Thiophene-thio groups (Compound 21) increase lipophilicity, aiding membrane penetration .
Synthetic Challenges :
Biological Activity
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 745066-18-6
- Molecular Weight : Approximately 210.24 g/mol
- LogP : 2.78, indicating moderate lipophilicity which may enhance its ability to permeate biological membranes.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes, influencing various biochemical pathways. Notably, it has been shown to target poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. The inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for anticancer therapy .
Target Proteins
- PARP Enzymes : Inhibition leads to enhanced cleavage of PARP1 and increased activity of CASPASE 3/7, indicating a pro-apoptotic effect.
- NF-kB Pathway : The compound may also influence the NF-kB signaling pathway, which is critical in inflammatory responses .
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains due to its ability to penetrate bacterial cell membranes effectively.
- Antiviral Activity : Demonstrated efficacy in inhibiting viral replication in preliminary assays.
- Antitumor Activity : Shown to induce apoptosis in cancer cell lines through PARP inhibition and subsequent activation of apoptotic pathways .
Antitumor Efficacy
A study evaluated the effectiveness of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited PARP1 activity with an IC50 value comparable to established PARP inhibitors like Olaparib (57.3 µM). The treatment led to increased levels of phosphorylated H2AX, a marker of DNA damage response, and enhanced CASPASE activity, confirming its potential as an anticancer agent .
Antimicrobial Studies
In another investigation, the compound was tested against a panel of bacterial pathogens. It demonstrated potent antibacterial effects, particularly against Gram-negative bacteria. The lipophilic nature facilitated its entry into bacterial cells, enhancing its antimicrobial potency.
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its moderate lipophilicity. The compound's metabolic stability and clearance rates are yet to be fully characterized but are essential for evaluating its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by piperazine coupling. Key steps include:
- Nucleophilic substitution at the pyrimidine’s chlorine atom using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Catalytic optimization : Use of coupling agents like HOBt/TBTU for amide bond formation in related piperazine-pyrimidine hybrids, ensuring stoichiometric control and inert atmospheres .
- Purification : Column chromatography or recrystallization to isolate the product, with purity assessed via HPLC (≥95%) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR confirm substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Parameters like unit cell dimensions () and -factors (e.g., ) ensure structural accuracy .
Advanced Research Questions
Q. How do structural modifications at the piperazine or pyrimidine rings affect biological activity and target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine, methyl groups) to the piperazine nitrogen or pyrimidine’s trifluoromethyl group. Evaluate changes in binding affinity via enzymatic assays (e.g., IC measurements for kinase inhibition) .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like HIV-1 reverse transcriptase or cancer-related kinases. Compare binding poses of analogs to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., ATPase assays for kinase inhibition) to minimize variability .
- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability and conformational changes .
- Free Energy Calculations : Use MM/GBSA or FEP+ to quantify binding free energies, prioritizing analogs with predicted ΔG < -8 kcal/mol .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process Chemistry : Optimize catalytic systems (e.g., Pd-catalyzed couplings) for regioselectivity. Employ continuous flow reactors to enhance reproducibility and reduce side reactions .
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (lipases) to isolate enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
